molecular formula C9H12N2OS B1422685 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile CAS No. 1333802-44-0

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile

Cat. No. B1422685
CAS RN: 1333802-44-0
M. Wt: 196.27 g/mol
InChI Key: QVLQSSWQFMEBEK-UHFFFAOYSA-N
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Description

“2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile” is a chemical compound that has gained considerable attention in scientific research and industry due to its diverse properties and potential applications. It is a part of numerous natural products and many useful molecules .


Molecular Structure Analysis

The molecular formula of this compound is C9H12N2OS . It consists of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Photo-Stability in Antiplatelet Agents

  • Research by Hanamori, Mizuno, Akimoto, and Nakagawa (1992) explored the photo-stability of KBT-3022, an antiplatelet agent, in aqueous solutions containing acetonitrile. This study is relevant for understanding the stability of similar compounds under various light sources (Hanamori et al., 1992).

High-Performance Liquid Chromatography

  • Nakada, Ikuta, Kawashima, and Awata (1990) developed a method for the simultaneous determination of KB-3022 and its metabolite using high-performance liquid chromatography, indicating its importance in analytical chemistry (Nakada et al., 1990).

Synthesis of Substituted Thiazoles

  • Moriarty, Vaid, Duncan, Levy, Prakash, and Goyal (1992) reported on a one-pot synthesis method for 4-substituted 2-amino or 2-(arylamino) thiazoles, highlighting its utility in organic synthesis (Moriarty et al., 1992).

Helix-Helix Interactions

  • Stefankiewicz, Cian, and Harrowfield (2011) discussed the molecular structure of 2-amino-4-(thiazolin-2-yl)phenol and its interactions, which are crucial for understanding molecular assembly and behavior (Stefankiewicz et al., 2011).

Molybdenum(VI) Complexes in Catalysis

  • Ghorbanloo, Bikas, and Małecki (2016) explored the preparation and catalytic applications of molybdenum(VI) complexes with a thiazole-hydrazone ligand, which is relevant in the field of catalysis and materials science (Ghorbanloo et al., 2016).

Formation and Transformation of Thiazoles

  • Kammel, Tarabová, Brož, Hladíková, and Hanusek (2017) studied the formation and transformation of thiazoles, which is significant for understanding chemical reactions and potential applications in synthesis (Kammel et al., 2017).

Copper(II) Amidine Complexes and Their Applications

  • Bera, Brandão, Mondal, Santra, Jana, Mokhamatam, Manna, Mandal, and Bera (2019) examined the synthesis and applications of copper(II) amidine complexes, which are important in the context of metal-organic chemistry and potential biomedical applications (Bera et al., 2019).

Green Synthesis Methods

  • Kavitha, Srikrishna, Dubey, and Aparna (2019) provided insights into green and efficient synthesis methods for substituted thiazoles, emphasizing the importance of sustainable practices in chemical synthesis (Kavitha et al., 2019).

properties

IUPAC Name

2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-3-12-7(2)9-11-8(4-5-10)6-13-9/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLQSSWQFMEBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC(=CS1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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